N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-5-oxo-3-[(1-propylpiperidin-4-yl)methyl]-2-thioxoimidazolidin-4-yl}acetamide
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Overview
Description
N~1~-(4-FLUOROPHENYL)-2-{1-(4-FLUOROPHENYL)-5-OXO-3-[(1-PROPYL-4-PIPERIDYL)METHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes fluorophenyl groups, a piperidyl moiety, and an imidazolidinyl core. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-FLUOROPHENYL)-2-{1-(4-FLUOROPHENYL)-5-OXO-3-[(1-PROPYL-4-PIPERIDYL)METHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the fluorophenyl intermediates, followed by the formation of the imidazolidinyl coreThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that maximize efficiency and minimize waste. The process involves the use of large-scale reactors, automated systems for reagent addition, and stringent quality control measures to ensure consistency in the final product. Industrial production also focuses on cost-effectiveness and environmental sustainability, employing green chemistry principles wherever possible .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-FLUOROPHENYL)-2-{1-(4-FLUOROPHENYL)-5-OXO-3-[(1-PROPYL-4-PIPERIDYL)METHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce secondary alcohols. Substitution reactions can introduce various functional groups into the fluorophenyl rings, leading to a diverse array of derivatives .
Scientific Research Applications
N~1~-(4-FLUOROPHENYL)-2-{1-(4-FLUOROPHENYL)-5-OXO-3-[(1-PROPYL-4-PIPERIDYL)METHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N1-(4-FLUOROPHENYL)-2-{1-(4-FLUOROPHENYL)-5-OXO-3-[(1-PROPYL-4-PIPERIDYL)METHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide: This compound also contains fluorophenyl groups and is used in similar research applications.
Uniqueness
N~1~-(4-FLUOROPHENYL)-2-{1-(4-FLUOROPHENYL)-5-OXO-3-[(1-PROPYL-4-PIPERIDYL)METHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for diverse modifications, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C26H30F2N4O2S |
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Molecular Weight |
500.6 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-[(1-propylpiperidin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C26H30F2N4O2S/c1-2-13-30-14-11-18(12-15-30)17-31-23(16-24(33)29-21-7-3-19(27)4-8-21)25(34)32(26(31)35)22-9-5-20(28)6-10-22/h3-10,18,23H,2,11-17H2,1H3,(H,29,33) |
InChI Key |
GZIRRLOQVMSBGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)CN2C(C(=O)N(C2=S)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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